N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide , derived through sequential application of substitutive nomenclature rules. The parent structure is benzamide (phenylcarboxamide), with a substituent at the meta position of the aniline ring. This substituent consists of a C-methylcarbonimidoyl group modified by an N-hydroxy functionalization. The stereochemical descriptors (E) and (Z) are omitted due to the absence of geometric isomerism in the fully substituted imidoyl moiety.
Key identifiers include:
- Molecular formula : C₁₅H₁₃N₂O₂
- CAS Registry Number : 97467-68-0 (for a closely related structural analog)
- InChIKey : INYMGHUWXJJNQM-VOTSOKGWSA-N (derived from PubChem’s computational toolkit for analogous benzoxazole-containing derivatives)
The SMILES notation further clarifies connectivity:
C/C(=N/O)/NC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Molecular Geometry and Conformational Analysis
The molecule adopts a planar amide core (C=O and N–H groups) with torsional flexibility at the C–N bond linking the benzamide and imidoyl groups. Density functional theory (DFT) calculations on isolated molecules predict a near-coplanar arrangement of the phenyl and imidoyl rings (dihedral angle: 8.5°). However, crystallographic studies of related N-arylbenzamides reveal significant deviations in the solid state due to packing forces. For example, N-(4-methoxyphenyl)benzamide exhibits a 38.4° tilt between the amide plane and para-substituted phenyl ring.
Conformational preferences are further influenced by:
- Resonance stabilization : Delocalization of the amide N–H electron pair into the carbonyl group enforces a trans-configuration at the C–N bond.
- Steric effects : The meta-positioned imidoyl group minimizes steric clashes with adjacent substituents, favoring a staggered conformation.
Comparative analysis of benzamide-based foldamers highlights the role of intramolecular hydrogen bonding in stabilizing helical or linear conformations. For this compound, the N-hydroxy group may participate in bifurcated hydrogen bonds with adjacent amide or aromatic π-systems.
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction data for a structurally analogous compound, N-[4-(trifluoromethyl)phenyl]benzamide (TFMP ), reveal a triclinic lattice (space group P1̄) with unit cell parameters:
| Atomic Position | x | y | z | Ueq (Ų) |
|---|---|---|---|---|
| C1 (amide carbon) | 0.712 | 0.578 | 0.833 | 0.0368 |
| N1 (amide nitrogen) | 0.560 | 0.454 | 0.710 | 0.0301 |
| O1 (carbonyl oxygen) | 0.453 | 0.427 | 0.566 | 0.0286 |
Table 1: Selected atomic coordinates for a benzamide derivative (adapted from )
Notably, the amide plane in TFMP forms a 31.4° angle with the adjacent phenyl ring, contrasting sharply with DFT-predicted geometries. This discrepancy underscores the impact of crystal packing on molecular conformation.
Tautomerism and Resonance Stabilization Effects
The N-hydroxy-C-methylcarbonimidoyl group exhibits tautomeric equilibria between the hydroxyimine and oxime forms (Fig. 1):
- Hydroxyimine tautomer : Dominant in nonpolar solvents, stabilized by conjugation between the imine (C=N) and hydroxyl groups.
- Oxime tautomer : Favored in aqueous media, characterized by a N–O single bond and protonated imine nitrogen.
Resonance hybrid stabilization reduces the energy barrier between tautomers, enabling rapid interconversion at room temperature. Infrared spectroscopy of related compounds confirms this behavior, with ν(N–O) stretches observed at 1250–1300 cm⁻¹ and ν(C=N) at 1640–1680 cm⁻¹.
In the solid state, X-ray data for N-(4-hydroxyphenyl)benzamide reveal a nearly planar amide-aryl system (dihedral angle: 15.2°), attributed to resonance-assisted hydrogen bonding between the amide N–H and hydroxyl O–H groups. Similar interactions likely stabilize this compound, though the meta substitution pattern may introduce additional torsional strain.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10,19H,1H3,(H,16,18) |
InChI Key |
OQRLONBSUPFJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide typically involves the reaction of 3-aminoacetophenone with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production methods for N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, 1-2 hours.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions0-5°C, 1-2 hours.
Substitution: Halogens, nucleophiles; conditionsroom temperature, 2-3 hours.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides .
Scientific Research Applications
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Hydroxy/Hydroxamate-Containing Benzamides
Structural Insights :
- The target compound’s N-hydroxycarbonimidoyl group may mimic HPAPB’s hydroxamate, enabling HDAC inhibition .
- Unlike HPAPB, the absence of a phenylacetyl group in the target compound might alter pharmacokinetics (e.g., reduced AUC or shorter t₁/₂) .
Benzamides with Heterocyclic Substitutions
Functional Comparison :
- The target compound lacks heterocycles like imidazole () but shares a substituted phenyl group, suggesting divergent biological targets.
- Piperazinylmethyl groups () improve bioavailability, a feature absent in the target compound, which may limit blood-brain barrier penetration.
Halogen/Nitro-Substituted Benzamides
Electronic Effects :
- The target compound’s hydroxycarbonimidoyl group may instead favor hydrogen bonding.
Benzamides Targeting Specific Pathways
Mechanistic Contrast :
- Wnt inhibitors () rely on biphenyl groups for β-catenin binding, whereas the target compound’s hydroxycarbonimidoyl group may target HDACs or metalloenzymes.
Biological Activity
N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core modified with a hydroxy and carbonimidoyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. The compound has shown promise in several areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzamides, including this compound, possess significant antimicrobial properties. In a study evaluating similar compounds, the minimum inhibitory concentration (MIC) against various bacterial strains was determined, revealing potent activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 30 | S. aureus | 0.008 |
| 30 | B. subtilis | 0.016 |
These findings suggest that this compound may exhibit similar antimicrobial properties.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases such as Alzheimer’s disease. In vitro studies have demonstrated IC50 values indicating effective inhibition:
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| 3q | AChE | 1.72 |
| 6e | BChE | 6.69 |
3. Cytotoxicity
Cytotoxicity assays conducted on various human cancer cell lines have indicated that this compound derivatives can induce apoptosis and cell cycle arrest at the G2/M phase. For instance, a derivative exhibited significant antiproliferative effects against breast cancer cell lines with an IC50 value lower than 20 μg/mL.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Anticancer Activity : A derivative was tested on MDA-MB-231 cells, showing a marked reduction in cell viability and induction of apoptosis through modulation of key apoptotic markers such as p21 and caspase-3.
- Neuroprotective Effects : In models of Alzheimer's disease, compounds similar to this compound demonstrated the ability to inhibit tau protein aggregation and reduce oxidative stress in neuronal cells.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound demonstrates favorable stability profiles in human liver microsomes, suggesting potential for effective therapeutic use. The half-life and clearance rates indicate that while it may be rapidly metabolized, it retains sufficient bioavailability for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride), solvent selection (e.g., dichloromethane or DMF), and reaction time (typically 12–24 hours at 0–25°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is critical for resolving its 3D structure. Key parameters include:
- Crystal system : Monoclinic (e.g., P21/c space group)
- Unit cell dimensions : a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, α = 98.537°
Data collection via diffractometers (e.g., Oxford Xcalibur Ruby Gemini) and refinement using software like CrysAlis RED validate bond lengths and angles .
Q. What spectroscopic techniques are employed to confirm its identity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~168 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 323.12 [M+H]⁺).
- UV-Vis : Absorption peaks at ~260–280 nm indicate π→π* transitions in aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., fixed IC₅₀ measurement intervals).
- Synergistic Studies : Test interactions with adjuvants (e.g., cell-penetrating peptides) to clarify enhancement effects .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases to validate structural-activity correlations .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Introduce groups like trifluoromethyl (-CF₃) or tetrazole moieties to assess impact on binding affinity.
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects (e.g., HOMO-LUMO gaps).
- Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) to identify key pharmacophores .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Target Identification : Perform pull-down assays with biotinylated probes or surface plasmon resonance (SPR) to detect protein binding.
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis, inflammation).
- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., active-site residues) to validate interaction sites .
Q. What experimental approaches optimize reaction yields while minimizing byproducts (e.g., benzimidazole formation)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
